Benzoporphyrin D

Description

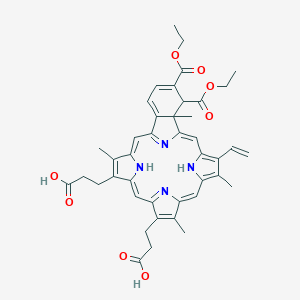

Structure

2D Structure

Properties

CAS No. |

113719-89-4 |

|---|---|

Molecular Formula |

C42H44N4O8 |

Molecular Weight |

732.8 g/mol |

IUPAC Name |

3-[9-(2-carboxyethyl)-15-ethenyl-20,21-bis(ethoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid |

InChI |

InChI=1S/C42H44N4O8/c1-8-24-21(4)29-17-30-22(5)25(12-15-37(47)48)32(43-30)19-33-26(13-16-38(49)50)23(6)31(44-33)18-35-28-14-11-27(40(51)53-9-2)39(41(52)54-10-3)42(28,7)36(46-35)20-34(24)45-29/h8,11,14,17-20,39,44-45H,1,9-10,12-13,15-16H2,2-7H3,(H,47,48)(H,49,50) |

InChI Key |

UYFSAPNRJIQXGN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1C(=CC=C2C1(C3=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C6C(=C(C(=CC2=N3)N6)C)CCC(=O)O)CCC(=O)O)C)C)C=C)C)C(=O)OCC |

Synonyms |

18-ethenyl-4,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19-tetramethyl-23H,25H-benzo(b)porphine-9,13-dipropanoic acid monomethyl ester benzoporphyrin derivative monoacid ring A BPD verteporfin BPD-MA verteporfin verteporphin Visudyne |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzoporphyrin D

Advancements in Benzoporphyrin D Core Synthesis

The construction of the fundamental benzoporphyrin macrocycle can be achieved through several elegant synthetic strategies. These methods range from classical condensation reactions to modern palladium-catalyzed couplings and cycloaddition reactions.

Stepwise condensation remains a foundational strategy for building the porphyrin macrocycle. These methods involve the sequential and controlled reaction of smaller pyrrolic precursors. A common modern approach is the "3 + 1" acid-catalyzed condensation, where a tripyrrane unit is reacted with a pyrrole-2,5-dicarbaldehyde to form the porphyrin ring. rsc.org This convergent method offers greater control over the final substitution pattern compared to earlier one-pot syntheses.

Another established route begins with a readily available porphyrin, such as hematoporphyrin-IX dimethyl ester, which is then chemically transformed to create the fused benzene (B151609) ring characteristic of benzoporphyrins. researchgate.netrsc.org A more novel, solvent-free approach involves the mechanochemical condensation of an aldehyde and pyrrole (B145914) by grinding the reactants with an acid catalyst, followed by an oxidation step to yield the final porphyrin. nih.gov This two-step mechanochemical process is considered a "green" alternative to traditional methods that require large volumes of organic solvents. nih.gov

Table 1: Comparison of Condensation Strategies for Porphyrin Synthesis

| Method | Precursors | Key Features | Reference |

| "3 + 1" Condensation | Tripyrrane, Pyrrole-2,5-dicarbaldehyde | Convergent, good control over substitution | rsc.org |

| "2 + 2" Condensation | Dipyrromethane, Aldehyde | Acid-catalyzed, followed by oxidation | nih.gov |

| Modification of Heme | Hematoporphyrin-IX | Utilizes a naturally derived macrocycle | researchgate.netrsc.org |

| Mechanochemical | Aldehyde, Pyrrole | Solvent-free, two-step (condensation, oxidation) | nih.gov |

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides a powerful tool for porphyrin modification and synthesis. wikipedia.orgorganic-chemistry.org This reaction can be employed to construct the fused benzo-ring system onto a pre-existing porphyrin. One concise approach for synthesizing opp-dibenzoporphyrins involves a one-pot process that includes a vicinal 2-fold Heck reaction, a 6-pi electrocyclization, and subsequent aromatization. nih.gov

This methodology has been successfully applied to couple nickel(II) porphyrinates with vinyl compounds, demonstrating its utility in creating the benzoporphyrin structure. mdpi.com The Heck reaction is also instrumental in the peripheral functionalization of the macrocycle, allowing for the introduction of various alkenyl groups at the meso-positions of haloporphyrins. rsc.org This versatility has been used to create C-C linked dimeric porphyrins, which are of interest as photosensitizers. researchgate.net

The retro-Diels–Alder reaction offers a sophisticated strategy for creating the benzannulated ring system. masterorganicchemistry.com In this approach, a porphyrin precursor fused with a bicyclic system, such as bicyclo[2.2.2]octadiene (BCOD), is synthesized. nih.gov The application of heat triggers the retro-Diels–Alder reaction, which is the microscopic reverse of the standard Diels-Alder cycloaddition. masterorganicchemistry.com This process results in the extrusion of a stable, volatile molecule (like ethene from the BCOD moiety) and the concomitant formation of the aromatic benzene ring fused to the porphyrin core. nih.gov This method has been effectively used to prepare azulibenzo- and azulidibenzoporphyrins from BCOD-fused azuliporphyrin precursors. nih.gov

The forward reaction, a Diels–Alder cycloaddition, can also be used as a primary step. For instance, reacting protoporphyrin IX dimethyl ester with a suitable dienophile can form an adduct that, upon elimination, yields a monobenzoporphyrin. rsc.org

The use of microwave (MW) irradiation has emerged as a significant advancement in organic synthesis, offering substantial improvements over conventional heating methods. sciepub.comrsc.org For the synthesis of this compound derivatives, MW-assisted routes lead to dramatically reduced reaction times, cleaner reaction profiles, and often, significantly higher yields. mdpi.comnih.gov

In a direct comparison of a Heck coupling reaction to form a benzoporphyrin derivative, the microwave-assisted method yielded the product in 59% after just 5 minutes at 120°C. mdpi.com This was substantially higher than the yield obtained under conventional heating conditions. mdpi.com The efficiency of MW synthesis is attributed to the rapid, uniform heating of the reaction mixture. sciepub.com Optimization studies show that reaction outcomes are sensitive to parameters like solvent and temperature, with solvent-free conditions often proving highly effective. nih.gov

Table 2: Effect of Heating Method on Benzoporphyrin Synthesis via Heck Coupling mdpi.com

| Heating Method | Temperature | Time | Power | Yield |

| Conventional | - | - | - | Lower Yield |

| Microwave | 120 °C | 5 min | 250 W | 59% |

Template-assisted synthesis utilizes a central metal ion to organize and pre-orient precursor molecules, facilitating the desired cyclization reaction to form the macrocycle. nih.govrsc.org This strategy has been effectively employed in the synthesis of benzoporphyrins. nih.gov By using a copper(II) salt like Cu(OAc)₂·H₂O as a template, the construction of the porphyrin core from precursors like dipyrromethanes and aldehydes becomes more efficient. nih.gov

The resulting copper(II)-benzoporphyrin complex is stable enough to withstand subsequent reaction conditions, such as aromatization. nih.gov Following the core construction, the copper template can be readily removed (demetalation) to yield the desirable freebase benzoporphyrin, making this a powerful and efficient route to the target molecule. nih.gov

Strategies for Peripheral Functionalization and Derivatization

Once the benzoporphyrin core is synthesized, its periphery can be chemically modified to fine-tune its physicochemical properties. A wide range of functional groups can be introduced to create derivatives with tailored characteristics.

A prominent example is Benzoporphyrin derivative monoacid ring A (BPD-MA), also known as Verteporfin, where a carboxylic acid group is present on one of the rings. nih.gov A series of isomerically pure benzoporphyrin derivatives (BPDs) have been synthesized from hematoporphyrin-IX, featuring modifications such as the introduction of various ether linkages (e.g., hexyl ether derivatives) at the peripheral positions. researchgate.netrsc.org The Heck reaction is also a valuable tool for derivatization, enabling the introduction of alkenyl substituents like those derived from methyl acrylate (B77674) or styrene (B11656) at the meso-positions. rsc.org Furthermore, benzoporphyrin derivatives have been prepared bearing triazolyl and pyridyl units, and have been covalently joined to other complex molecules, such as carotenoids, via stable amide linkages. mdpi.comelsevierpure.com

Table 3: Examples of Peripheral Functionalization of Benzoporphyrins

| Functional Group/Modification | Synthetic Method | Precursor/Reagent | Purpose/Result | Reference |

| Carboxylic Acid (BPD-MA) | Modification of Protoporphyrin | Protoporphyrin IX | Creates key derivative Verteporfin | nih.gov |

| Hexyl Ether | Etherification | Hematoporphyrin-IX | Modulates lipophilicity | researchgate.netrsc.org |

| Alkenyl Groups (e.g., vinyl) | Heck Coupling | Meso-haloporphyrin, Alkenes | C-C bond formation at periphery | rsc.org |

| Pyridyl Units | Heck Coupling | Ni(II) porphyrinate, 4-vinylpyridine (B31050) | Introduces nitrogen-containing heterocycles | mdpi.com |

| Carotenoid Moiety | Amide Bond Formation | Benzoporphyrin derivative, Anilinocarotenoid | Creates a dyad with unique photophysics | elsevierpure.com |

| Bis-porphyrin Dimer | Acid-catalyzed coupling | Hydroxyethyl-BPD | Creates C-C linked dimers | researchgate.netrsc.org |

Synthesis of Cationic this compound Derivatives

The introduction of positive charges onto the BPD macrocycle is a common strategy to enhance its water solubility and interaction with biological targets. This is typically achieved through the quaternization of peripheral nitrogen-containing substituents.

N-alkylation is a direct method for creating cationic BPDs. This process involves the reaction of a BPD precursor containing nucleophilic nitrogen atoms, such as pyridyl groups, with an alkylating agent. mdpi.com The nitrogen atom attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt, which imparts a positive charge.

Commonly used alkylating agents include short-chain alkyl halides like methyl iodide and longer-chain variants such as 1-iodopentane. mdpi.com The choice of alkyl chain length can influence the lipophilicity and, consequently, the biological activity of the final cationic BPD. The reaction is typically performed following established literature procedures. mdpi.com The successful synthesis and structure of these tetracationic benzoporphyrins are confirmed using spectroscopic methods like 1H NMR spectroscopy and mass spectrometry. mdpi.com

Table 1: N-Alkylation Agents for this compound Derivatization

| Alkylating Agent | Chemical Formula | Purpose | Reference |

|---|---|---|---|

| Methyl Iodide | CH₃I | Introduces a methyl group, forming a quaternary ammonium salt. | mdpi.com |

Preparation of Metallothis compound Complexes

The central cavity of the BPD macrocycle can accommodate a variety of metal ions, leading to the formation of metallothis compound complexes. These complexes often exhibit unique photophysical properties, such as strong phosphorescence, which are advantageous for applications like oxygen sensing. acs.orgresearchgate.net

The insertion of platinum(II) into the BPD core is a key synthetic procedure for creating highly phosphorescent probes. acs.org The synthesis is generally accomplished by reacting the metal-free BPD base with a suitable platinum(II) salt. acs.orgnih.gov

A common precursor for this metalation is bis(benzonitrile)platinum(II) chloride, Pt(C₆H₅CN)₂Cl₂. acs.org The reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether, and heated to elevated temperatures (e.g., 160 °C) to facilitate the complexation. acs.org The progress of the reaction can be monitored spectroscopically by observing the changes in the UV-visible absorption spectrum as the free-base porphyrin is converted into the platinum complex. acs.org Once the reaction is complete, the product is typically purified using column chromatography on an aluminum oxide stationary phase. acs.org

Table 2: Reagents for Platinum(II) this compound Synthesis

| Reagent | Role | Typical Solvent | Reaction Condition | Reference |

|---|---|---|---|---|

| Metal-free this compound | Porphyrin Ligand | Diphenyl Ether | N/A | acs.org |

Covalent Conjugation with Biologically Relevant Moieties

To improve targeted delivery and biocompatibility, BPD can be covalently linked to various biologically relevant molecules, including lipids and polymers. These conjugation strategies leverage functional groups on the BPD structure, such as carboxylic acids, for chemical ligation.

Conjugating BPD to lipids can enhance its incorporation into cellular membranes and lipoprotein-based delivery systems. The synthesis of these conjugates often involves forming an ester or amide bond between the BPD's carboxylic acid group and a hydroxyl or amine group on the lipid. nih.gov

For example, BPD has been successfully conjugated to lysophospholipids, such as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (16:0 lyso PC), and cholesterol. nih.gov The coupling is achieved through Fischer esterification, where the carboxylate of the BPD reacts with the hydroxyl moiety of the lipid. nih.gov The resulting lipidated BPD variants can be validated using techniques like MALDI mass spectrometry to confirm the expected molecular weight. nih.gov

Table 3: Examples of Lipid-Conjugated this compound

| Lipid Moiety | Linkage Type | Expected MW ( g/mol ) | Observed MW (m/z) | Reference |

|---|---|---|---|---|

| 16:0 lyso PC | Ester | 1196.41 | 1197.123 | nih.gov |

| 20:0 lyso PC | Ester | 1252.52 | 1255.715 | nih.gov |

Attaching BPD to polymers can increase its circulation time, improve solubility, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov A common strategy involves the use of biocompatible polymers like polyethylene (B3416737) glycol (PEG).

BPD can be conjugated to amine-terminated polymers, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG₂₀₀₀-NH₂), using amide coupling chemistry. nih.gov This reaction is often mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The BPD is mixed with a molar excess of the polymer and EDC in a suitable solvent and stirred to form a stable amide linkage. nih.gov The resulting polymer-BPD conjugate combines the properties of the photosensitizer with those of the polymeric carrier. nih.govnih.gov

Synthesis of Other Functionalized this compound Architectures

The inherent versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to the development of novel derivatives with tailored properties. Researchers have successfully introduced various functional groups and have coupled this compound units to create more complex molecular systems. These synthetic efforts are aimed at enhancing the photophysical, and electronic properties of the parent macrocycle.

Triazolyl and Pyridyl Substituted Derivatives

The introduction of nitrogen-containing heterocycles, such as triazole and pyridine, into the this compound framework has been a subject of interest. These modifications can influence the electronic properties and solubility of the resulting compounds.

A notable synthetic approach to achieve such derivatization is the Heck coupling reaction. mdpi.com This method has been employed for the synthesis of benzoporphyrin derivatives bearing both triazolyl and pyridyl units. mdpi.com The synthesis of a benzoporphyrin derivative with pyridyl units at the beta-pyrrolic positions has been optimized using microwave irradiation, which has been shown to improve the reaction yield. mdpi.com

Furthermore, the pyridyl-substituted benzoporphyrins can undergo quaternization with alkylating agents like iodomethane (B122720) and 1-iodopentane. mdpi.com This modification introduces a positive charge on the pyridyl nitrogen, resulting in tetracationic benzoporphyrin derivatives. mdpi.com The synthesis of monopyridylporphyrins and the study of their basic properties have also been reported. researcher.life

In a specific example, the Heck coupling reaction between a nickel(II) porphyrinate and 4-vinylpyridine was performed. mdpi.com Under conventional heating in a mixture of dimethylformamide (DMF) and toluene, the desired pyridyl-substituted benzoporphyrin was isolated in a modest 15% yield. mdpi.com However, by employing microwave irradiation at 120 °C for 5 minutes, the yield was significantly increased to 59%. mdpi.com In contrast, the synthesis of a benzoporphyrin derivative bearing triazolyl moieties via a similar Heck coupling reaction resulted in a low yield of 10-15%, highlighting the challenges in synthesizing this particular derivative. mdpi.com

Table 1: Synthesis of Pyridyl-Substituted Benzoporphyrin Derivative

| Reaction Condition | Reactants | Product | Yield (%) | Reference |

| Conventional Heating (120 °C, 6h) | Nickel(II) porphyrinate, 4-vinylpyridine | Pyridyl-substituted benzoporphyrin | 15 | mdpi.com |

| Microwave Irradiation (120 °C, 5 min) | Nickel(II) porphyrinate, 4-vinylpyridine | Pyridyl-substituted benzoporphyrin | 59 | mdpi.com |

Bis-Porphyrin Systems with Carbon–Carbon Linkages

The creation of bis-porphyrin systems, where two porphyrin units are covalently linked, has been explored to investigate the electronic interactions between the macrocycles. The synthesis of such dimers with direct carbon-carbon linkages presents a synthetic challenge.

A successful strategy for the preparation of bis-porphyrins with carbon-carbon linkages involves the treatment of 3- and 8-(1-hydroxyethyl)benzoporphyrin derivatives with triflic acid. rsc.org This acid-catalyzed reaction facilitates the formation of a direct covalent bond between the two benzoporphyrin units. rsc.orgrsc.org The resulting bis-porphyrin structures have been synthesized and characterized. rsc.orgresearchgate.net

Table 2: Synthesis of Bis-Porphyrin with Carbon-Carbon Linkage

| Starting Material | Reagent | Product | Reference |

| 3-(1-hydroxyethyl)benzoporphyrin derivative | Triflic Acid | Bis-porphyrin with C-C linkage | rsc.org |

| 8-(1-hydroxyethyl)benzoporphyrin derivative | Triflic Acid | Bis-porphyrin with C-C linkage | rsc.org |

Octaester Functionalized Benzoporphyrins

The synthesis of octaester functionalized benzoporphyrins is not extensively detailed in the reviewed literature. While various other functionalizations of the benzoporphyrin core are well-documented, specific methodologies for the introduction of eight ester groups onto the this compound macrocycle are not prominently reported. Further research is required to delineate synthetic pathways to this class of derivatives.

Challenges and Innovations in this compound Synthetic Chemistry

The synthesis of this compound and its derivatives is often accompanied by challenges, primarily related to achieving high reaction yields and controlling the stereochemistry of the final products. Overcoming these hurdles is crucial for the practical application of these compounds.

Addressing Low Reaction Yields

A significant challenge in the synthesis of functionalized this compound is the prevalence of low reaction yields. mdpi.com For instance, the synthesis of a benzoporphyrin derivative bearing triazolyl moieties via a Heck coupling reaction was reported to have a low yield, making further synthetic studies necessary for its improvement. mdpi.com

One innovative approach to enhance reaction yields is the use of microwave irradiation. mdpi.com In the synthesis of a pyridyl-substituted benzoporphyrin, switching from conventional heating to microwave-assisted synthesis led to a substantial increase in the product yield, from 15% to 59%. mdpi.com This demonstrates the potential of alternative energy sources to overcome kinetic barriers and improve the efficiency of porphyrin functionalization reactions.

General strategies to improve porphyrin synthesis yields include the use of freshly distilled aldehydes, careful control of reaction temperature, and slow addition of catalysts. researchgate.net In some cases, the addition of a water scavenger, such as anhydrous tetrabutylammonium (B224687) chloride, can suppress the formation of pyrrole polymers and increase the yield of the desired dipyrrin (B1230570) intermediates. researchgate.net The optimization of solvent systems and reaction times is also a critical factor in maximizing yields. nih.gov

Table 3: Comparison of Reaction Yields for Pyridyl-Substituted Benzoporphyrin Synthesis

| Synthetic Method | Yield (%) | Reference |

| Conventional Heating | 15 | mdpi.com |

| Microwave Irradiation | 59 | mdpi.com |

Stereochemical Control in this compound Synthesis

The Diels-Alder reaction is known to be highly stereoselective, meaning the stereochemistry of the reactants is preserved in the product. iitk.ac.inmasterorganicchemistry.com For instance, a cis-dienophile will result in a product with cis substituents on the newly formed ring. masterorganicchemistry.comlibretexts.org The reaction is also subject to the "endo rule," which states that the formation of the endo product is kinetically favored due to secondary orbital overlap in the transition state. youtube.com This preference for the endo product is a key factor in controlling the stereochemistry of the Diels-Alder adduct.

For the reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.org Cyclic dienes are locked in this conformation and are often highly reactive in Diels-Alder reactions. libretexts.org The predictability of the stereochemical outcome of the Diels-Alder reaction allows for a degree of control over the final stereochemistry of the this compound product. iitk.ac.in However, achieving a specific desired stereoisomer can still be challenging and may require careful selection of reactants and reaction conditions. The inverse electron demand Diels-Alder reaction has also been utilized for the synthesis of heterocyclic ring systems with predictable stereochemical control. nih.gov

Table 4: Key Principles of Stereochemical Control in Diels-Alder Reactions

| Principle | Description | Reference |

| Stereospecificity | The stereochemistry of the dienophile is retained in the product. | masterorganicchemistry.comlibretexts.org |

| Endo Rule | The endo product is the major kinetic product due to favorable secondary orbital interactions in the transition state. | youtube.com |

| s-cis Conformation | The diene must adopt an s-cis conformation for the reaction to proceed. | libretexts.org |

Strategies for Achieving Isomeric Purity

The synthesis of this compound (BPD) and its derivatives, typically initiated from precursors like Hematoporphyrin-IX dimethyl ester or Protoporphyrin IX, inherently generates a mixture of isomers. researchgate.net The foundational reaction, a Diels-Alder cycloaddition on one of the two vinyl groups of the protoporphyrin macrocycle, results in two primary regioisomers, commonly referred to as the ring 'A' and ring 'B' isomers. Furthermore, the formation of the new fused cyclohexadiene ring can result in different spatial arrangements, leading to cis and trans stereoisomers. As these isomers can exhibit different physicochemical properties and biological activities, achieving isomeric purity is a paramount objective in their chemical synthesis.

The primary strategies employed to obtain isomerically pure BPD compounds involve two main stages: the separation of the initial isomeric mixture followed by rigorous analytical confirmation of purity and structure.

Post-Synthetic Separation of Isomers

Given that the synthesis typically yields an equimolar mixture of regioisomers, chromatographic techniques are indispensable for their separation. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely utilized method for both analytical and preparative-scale separation of porphyrin isomers.

Reversed-phase HPLC, in particular, has proven effective. nih.govnih.gov This technique separates isomers based on their differential partitioning between a nonpolar stationary phase (e.g., octadecylsilyl-bonded silica) and a polar mobile phase. nih.gov By carefully controlling the solvent gradient, isomers with slight differences in polarity, such as the ring A and ring B benzoporphyrins, can be resolved into distinct fractions. nih.gov For larger scale purifications, advanced liquid-liquid chromatography techniques like Centrifugal Partition Chromatography (CPC) offer a powerful alternative, avoiding solid stationary phases altogether. rotachrom.com

Table 1: Chromatographic Separation Techniques for Porphyrin Isomers

| Technique | Principle | Application to this compound Isomers |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a solid stationary phase and a liquid mobile phase. Isomers exhibit different retention times due to polarity differences. nih.gov | The primary method for separating ring A and ring B regioisomers, as well as cis/trans stereoisomers. nih.govnih.gov |

| Centrifugal Partition Chromatography (CPC) | A form of liquid-liquid chromatography where separation occurs between two immiscible liquid phases, with one held stationary by a strong centrifugal force. rotachrom.com | Suitable for preparative-scale purification of isomers without the use of solid adsorbents, which can sometimes cause sample degradation. rotachrom.com |

Structural Confirmation and Purity Verification

Once separation is achieved, the absolute structure and purity of each isomer must be unequivocally confirmed. A combination of spectroscopic and analytical methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for distinguishing between isomers. The highly aromatic nature of the porphyrin macrocycle generates a strong ring current, causing the inner N-H protons to appear at unusually high field (negative ppm values) and the outer meso and substituent protons to be significantly shifted downfield. researchgate.net The precise chemical shifts are exquisitely sensitive to the molecule's structure, allowing for the differentiation of ring A and B isomers. researchgate.net Advanced techniques like the Nuclear Overhauser Effect (NOE) can establish through-space proximity of protons, which is critical for definitively assigning stereochemistry, such as distinguishing between cis and trans isomers. researchgate.netnih.gov

Single-Crystal X-ray Analysis : This is the gold standard for structural elucidation. By obtaining a suitable crystal of an isolated isomer, its complete three-dimensional structure can be determined, providing unambiguous confirmation of its regiochemistry and stereochemistry. researchgate.net The structures of specific cis and trans BPD isomers have been confirmed using this method. researchgate.net

Isomer-Specific Derivatization : A further strategy involves the chemical modification of the separated isomers. For instance, transforming a vinyl group into a formyl substituent on an isolated isomer can alter its spectroscopic signature, aiding in structural confirmation. researchgate.net Importantly, once isomerically pure BPDs are secured, they serve as precursors for the synthesis of a variety of derivatives, such as the preparation of specific hexyl ether analogues from individual cis or trans isomers. researchgate.net This ensures that subsequent research is conducted on a single, well-defined chemical entity.

Table 2: Analytical Methods for Isomer Identification and Purity Verification

| Method | Principle | Application to this compound Isomers |

|---|---|---|

| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei, whose chemical shifts are highly sensitive to the local electronic environment and molecular structure. researchgate.net | Differentiates between regioisomers (Ring A/B) and stereoisomers (cis/trans) based on unique proton signal patterns. researchgate.net |

| Nuclear Overhauser Effect (NOE) | An NMR technique that detects the transfer of nuclear spin polarization from one nucleus to another through space, identifying protons that are close to each other (<5 Å). nih.gov | Provides definitive assignment of stereochemistry by confirming the spatial relationship of substituents in cis and trans isomers. researchgate.net |

| Single-Crystal X-ray Analysis | Diffraction of X-rays by a single crystal reveals the precise arrangement of atoms in the crystal lattice, yielding an absolute three-dimensional structure. | Offers unambiguous confirmation of the molecular structure, including both regiochemistry and stereochemistry. researchgate.net |

| Analytical HPLC | Used to assess the purity of a sample. A pure compound will typically appear as a single, sharp peak at a characteristic retention time. nih.gov | Confirms the effectiveness of the preparative separation and establishes the purity of the isolated isomer fraction. |

Photophysical and Photochemical Mechanisms of Benzoporphyrin D

Fundamental Photophysical Characteristics

Benzoporphyrin D and its derivatives are a class of photosensitizers characterized by their distinct photophysical properties, which are foundational to their applications. The interaction of these molecules with light, from absorption to the dissipation of energy, is governed by a series of complex electronic and energetic processes.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of a benzoporphyrin is defined by characteristic intense bands in the violet region and weaker bands in the visible region of the electromagnetic spectrum. These arise from π-π* electronic transitions within the large, conjugated macrocycle of the porphyrin core.

Like other porphyrins, the absorption spectrum of this compound is dominated by two main features: the Soret band and the Q-bands. researchgate.netresearchgate.net The Soret band, also known as the B band, is an extremely intense absorption peak typically found around 400 nm. researchgate.net This band is attributed to the strongly allowed electronic transition from the ground state (S₀) to the second excited singlet state (S₂). researchgate.net For instance, a free-base benzoporphyrin derivative, precursor to a cationic variant, displays its Soret band at 436 nm. mdpi.com Another key example, Benzoporphyrin Derivative Monoacid Ring A (BPD-MA), shows a strong absorbance in the red region at approximately 688 nm with a molar extinction coefficient (ε) of about 33,000 M⁻¹ cm⁻¹ in organic solvents. nih.gov

The Q-bands are a series of weaker absorption bands that appear at longer wavelengths, typically in the 500-700 nm range. researchgate.net These bands correspond to the "quasi-forbidden" transition from the ground state (S₀) to the first excited singlet state (S₁). researchgate.net In free-base porphyrins, the reduced symmetry of the molecule (due to the inner N-H protons) lifts the degeneracy of the excited state, resulting in the appearance of four distinct Q-bands. researchgate.net These are often labeled as Qx(0,0), Qy(0,0), Qx(1,0), and Qy(1,0), representing transitions to different vibrational sublevels of the first excited state. researchgate.net A specific free-base benzoporphyrin derivative, for example, exhibits four Q-bands spanning from 526 nm to 670 nm. mdpi.com

Table 1: Absorption Maxima for Benzoporphyrin Derivatives

| Compound | Soret Band (nm) | Q-Bands (nm) | Solvent |

|---|---|---|---|

| Free-base benzoporphyrin derivative | 436 | 526, 570, 614, 670 | - |

| Ni(II) benzoporphyrin complex 2a | 444 | 559, 598 | - |

| Benzoporphyrin Derivative Monoacid Ring A (BPD-MA) | ~420 | ~575, 630, 688 | Methanol (B129727) |

Note: Data compiled from multiple sources. mdpi.comnih.gov The spectrum for BPD-MA is characterized by a prominent red-shifted Q-band.

A key feature of benzoporphyrins compared to simpler porphyrins like hematoporphyrin (B191378) is the significant red-shift (bathochromic shift) and intensification of the longest-wavelength Q-band. This is particularly important as it allows for the use of light at longer wavelengths which can penetrate deeper into tissues.

The primary mechanism for this red-shift is the extension of the π-conjugated system. The fusion of a benzene (B151609) ring onto one of the pyrrole (B145914) subunits of the porphyrin macrocycle expands the delocalized electron system. researchgate.net Theoretical studies on verteporfin, a well-known benzoporphyrin derivative, reveal that this π-bond extension increases the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This narrowing of the HOMO-LUMO gap directly results in a lower energy transition and, consequently, a red-shift in the absorption spectrum. researchgate.net

The enhancement of the Q-band's intensity is also a result of this structural modification. In symmetric porphyrins, the transition to the first excited singlet state (responsible for the Q-bands) is formally forbidden by symmetry rules, leading to low intensity. The addition of the benzo-ring breaks the D₄h symmetry of a metalloporphyrin or the D₂h symmetry of a free-base porphyrin. researchgate.net This reduction in symmetry relaxes the selection rules, making the transition more allowed and thereby increasing its probability and the observed intensity of the Qy band. researchgate.net The partial breaking of a double bond in the porphyrin ring, as seen in chlorin-type structures like BPD-MA, further disrupts symmetry and narrows the HOMO-LUMO gap, leading to an even more pronounced red-shift and intensity increase of the Qx band. researchgate.net

Excited State Dynamics and Energetics

Upon absorption of a photon, a this compound molecule is promoted to an electronically excited state. The subsequent processes by which the molecule returns to the ground state are collectively known as excited state dynamics and are crucial for its function as a photosensitizer. These processes occur on timescales ranging from femtoseconds to microseconds.

After initial excitation to a higher singlet state (like S₂, the Soret band), the molecule undergoes very rapid, non-radiative internal conversion (IC) to the lowest excited singlet state (S₁), typically within picoseconds or faster. rsc.orgresearchgate.net From the S₁ state, the molecule can relax via several pathways:

Fluorescence: The molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence. Benzoporphyrin derivatives exhibit fluorescence, and the large separation between the absorption and emission peaks (Stokes shift) indicates a significant change in the electronic nature between the ground and excited states. mdpi.com For BPD-MA in an air-saturated methanol solution, the fluorescence quantum yield (ΦF), which is the fraction of molecules that decay by fluorescence, is 0.05. nih.gov

Internal Conversion (IC): The molecule can return to the S₀ state non-radiatively, converting the electronic energy into vibrational energy (heat).

Intersystem Crossing (ISC): The molecule can undergo a spin-flip transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁). This non-radiative process is a key step in the generation of reactive oxygen species. mdpi.com

The lifetime of the first excited singlet state (τS) is the average time the molecule spends in this state before decaying. For BPD-MA in methanol, the S₁ lifetime (τf) is 5.2 nanoseconds, and its energy level (ES) is 42.1 kcal/mol. nih.gov

The formation of the triplet excited state (T₁) via intersystem crossing from the S₁ state is a critical process for photosensitizers. mdpi.com Because direct excitation from the singlet ground state (S₀) to the triplet state (T₁) is spin-forbidden, the ISC pathway is the primary method of populating the triplet state. nih.gov

Once formed, the triplet state has a significantly longer lifetime than the singlet state because its decay back to the singlet ground state (a process called phosphorescence or non-radiative relaxation) is also spin-forbidden. nih.gov This long lifetime provides a greater opportunity for the excited molecule to interact with its surroundings. The triplet state lifetime (τT) of BPD-MA is reported to be greater than or equal to 25 microseconds. nih.gov

The primary relaxation pathway for the triplet state in the presence of molecular oxygen (which is naturally in a triplet ground state) is energy transfer. The excited photosensitizer in its T₁ state can transfer its energy to ground-state oxygen (³O₂), promoting it to its highly reactive singlet excited state (¹O₂). mdpi.com This process, known as Type II photosensitization, is often the dominant mechanism for photodynamic activity. mdpi.com

The triplet state of BPD-MA has an energy level (ET) of 26.9 kcal/mol, which is sufficient to excite ground-state oxygen to singlet oxygen. nih.gov The efficiency of triplet state formation is quantified by the triplet quantum yield (ΦT). For BPD-MA under nitrogen-saturated conditions (to prevent quenching by oxygen), the triplet quantum yield is high, at 0.68. nih.gov

Table 2: Excited State Properties of Benzoporphyrin Derivative Monoacid Ring A (BPD-MA) in Methanol

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Singlet State Energy | ES | 42.1 | kcal/mol |

| Singlet State Lifetime | τf | 5.2 | ns |

| Fluorescence Quantum Yield (in air) | ΦF | 0.05 | - |

| Triplet State Energy | ET | 26.9 | kcal/mol |

| Triplet State Lifetime | τT | ≥ 25 | µs |

| Triplet Quantum Yield (N₂-saturated) | ΦT | 0.68 | - |

Data from Aveline, B. M., et al. (1995). nih.gov

Fluorescence and Phosphorescence Phenomena

Upon absorption of light, this compound is promoted to an excited electronic singlet state. From this state, it can relax back to the ground state via several pathways, including the emission of light as fluorescence or through non-radiative decay. Alternatively, it can undergo intersystem crossing to a long-lived triplet state, which is the precursor to phosphorescence and critical photochemical reactions.

Fluorescence Quantum Yields and Photobleaching Kinetics

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process. For this compound derivatives, this value is generally modest, indicating that fluorescence is not the primary de-excitation pathway. Studies on various mono-cationic benzoporphyrin derivatives in N,N-dimethylformamide (DMF) have reported fluorescence quantum yields ranging from 0.04 to 0.07. mdpi.com Specifically, Benzoporphyrin derivative monoacid ring A (BPD-MA), a well-studied derivative, exhibits a fluorescence quantum yield of 0.05 in an air-saturated methanol solution. nih.gov The relatively low quantum yields are indicative of efficient intersystem crossing to the triplet state.

Photobleaching refers to the photochemical destruction of a fluorophore upon light exposure. This process is a kinetic consideration in applications relying on fluorescence. For BPD-MA, the photodegradation is a relatively inefficient process, with a reported photodegradation quantum yield (ΦPb) on the order of 5 x 10⁻⁵ in organic solvents. nih.gov This indicates a high level of photostability. The kinetics of photobleaching can be monitored by observing the decrease in fluorescence intensity over time during continuous irradiation. nih.gov

| Compound | Fluorescence Quantum Yield (ΦF) | Solvent | Source |

|---|---|---|---|

| Benzoporphyrin derivative monoacid ring A (BPD-MA) | 0.05 | Methanol (air-saturated) | nih.gov |

| Cationic Benzoporphyrin Derivative 2a | 0.07 | DMF | mdpi.com |

| Cationic Benzoporphyrin Derivative 2b | 0.06 | DMF | mdpi.com |

| Cationic Benzoporphyrin Derivative 3a | 0.06 | DMF | mdpi.com |

| Cationic Benzoporphyrin Derivative 3b | 0.05 | DMF | mdpi.com |

Phosphorescence Quantum Yields and Lifetimes

Phosphorescence is the emission of light from the triplet excited state as it returns to the singlet ground state. This process is "spin-forbidden," which results in significantly longer lifetimes compared to fluorescence. reddit.com The efficiency of forming this triplet state is given by the intersystem crossing quantum yield (ΦT). For BPD-MA, a high triplet quantum yield of 0.68 has been measured under nitrogen-saturated conditions, confirming the efficient population of the triplet state after initial photoexcitation. nih.gov

The triplet state lifetime (τT) is a crucial parameter as it dictates the time available for the excited molecule to participate in photochemical reactions. BPD-MA possesses a long-lived triplet state, with a lifetime (τT) of 25 microseconds or greater. nih.gov This extended lifetime is fundamental to its function as a photosensitizer, as it increases the probability of interaction with molecular oxygen to generate reactive species. mdpi.com

| Compound | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| Benzoporphyrin derivative monoacid ring A (BPD-MA) | Triplet Quantum Yield (ΦT) | 0.68 | N₂-saturated | nih.gov |

| Benzoporphyrin derivative monoacid ring A (BPD-MA) | Triplet State Lifetime (τT) | ≥ 25 µs | - | nih.gov |

Intramolecular Charge Transfer Processes

Upon photoexcitation, some molecules undergo a spatial redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). nih.gov In benzoporphyrin derivatives, the observation of a large Stokes shift (the difference in wavelength between the absorption and emission maxima) is indicative of a significant change in the electronic character of the excited state compared to the ground state. mdpi.comrsc.org This change suggests the formation of an ICT state. rsc.org

This process involves the promotion of an electron from a high-energy, electron-donating portion of the molecule to a lower-energy, electron-accepting region. The result is an excited state with a much larger dipole moment than the ground state, making it more polar. nih.gov This highly polar excited state is stabilized by polar solvent molecules, leading to a lower energy level before fluorescence emission occurs, which accounts for the large observed Stokes shift. mdpi.com This ICT character is a key feature of the excited state's reactivity.

Photochemical Reactivity and Reactive Species Generation

The long-lived triplet state of this compound is the primary origin of its photochemical reactivity. mdpi.com This reactivity is centered on the generation of cytotoxic reactive oxygen species (ROS) through interactions between the excited triplet state photosensitizer and molecular oxygen. mdpi.comnih.gov

Mechanisms of Reactive Oxygen Species (ROS) Generation

The generation of ROS by this compound upon light activation is the fundamental mechanism for its use in photodynamic therapy. After light absorption and intersystem crossing to the triplet state, the photosensitizer can initiate two distinct types of photochemical reaction pathways that consume molecular oxygen to produce ROS. researchgate.net Both pathways can occur, and their relative contributions can depend on the local microenvironment.

The two primary mechanisms for ROS generation are designated as Type I and Type II reactions. researchgate.net

Type I Reaction: In this pathway, the excited triplet state of this compound interacts directly with a substrate molecule, including biomolecules or even another photosensitizer molecule. This interaction occurs via electron or hydrogen atom transfer, producing radical ions or free radicals. researchgate.net These radical species can then react with ground-state molecular oxygen (³O₂) to form ROS such as the superoxide (B77818) anion radical (O₂•⁻) and, subsequently, other species like hydroxyl radicals (•OH). mdpi.comresearchgate.net

Type II Reaction: This pathway involves the direct transfer of energy from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂). researchgate.net Since the ground state of oxygen is a triplet, this energy transfer is a spin-allowed process and is typically very efficient for porphyrins. The reaction converts molecular oxygen into its highly reactive, electronically excited singlet state, known as singlet oxygen (¹O₂). mdpi.comresearchgate.net Singlet oxygen is a potent and indiscriminate oxidizing agent that can damage a wide variety of biological molecules. mdpi.com For this compound and its derivatives, the Type II mechanism is considered a major pathway, evidenced by a very high singlet oxygen quantum yield (ΦΔ) of 0.78 for BPD-MA. nih.gov

Singlet Oxygen (1O2) Generation and Quantification

The primary mechanism by which this compound (BPD), also known as Verteporfin, exerts its photodynamic effect is through the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. This process predominantly follows a Type II photochemical reaction pathway. nih.govspiedigitallibrary.org Upon absorption of light, the BPD molecule transitions from its stable ground state to a short-lived, electronically excited singlet state. Through a process known as intersystem crossing, the molecule then converts to a more stable, longer-lived excited triplet state. spiedigitallibrary.orgtudublin.ie It is from this triplet state that the key energy transfer occurs. The excited triplet BPD molecule interacts with ground-state molecular oxygen (³O₂) present in the surrounding tissue, transferring its excess energy to the oxygen molecule. spiedigitallibrary.org This energy transfer excites the oxygen molecule from its triplet ground state to the highly reactive singlet state (¹O₂), while the BPD molecule returns to its ground state, ready to be excited again. spiedigitallibrary.orgtudublin.ie

The structural analogues of BPD possess the same chromophore, resulting in nearly identical efficiencies in generating singlet oxygen. nih.gov The generation of these reactive oxygen species is fundamental to the biochemical disruption of cellular components. nih.gov

Quantification of singlet oxygen is critical for dosimetry and for predicting therapeutic outcomes. Several methods have been developed and applied to measure the amount of ¹O₂ produced by BPD:

Macroscopic Modeling : Reacted singlet oxygen ([¹O₂]rx) can be calculated using a macroscopic model that accounts for dynamic interactions between the photosensitizer, light, and oxygen. spiedigitallibrary.org This explicit dosimetry serves as an effective predictor of treatment outcomes. spiedigitallibrary.org

Chemical Probes : Chemical traps or probes that react specifically with singlet oxygen are widely used. These include 1,3-diphenylisobenzofuran (B146845) (DPBF), which is chemically quenched by ¹O₂, allowing for quantification by monitoring the decrease in its absorption over time. rsc.org Another common probe is Singlet Oxygen Sensor Green (SOSG), which becomes fluorescent upon reacting with ¹O₂. nih.gov

Direct Detection : A direct and unambiguous method for ¹O₂ quantification is the detection of its characteristic phosphorescence. Singlet oxygen emits light at approximately 1270 nm as it decays back to its ground state. rsc.org This near-infrared luminescence can be measured spectroscopically to determine the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. rsc.org

| Method | Principle | Key Features | Reference |

|---|---|---|---|

| Macroscopic Modeling | Calculation of reacted ¹O₂ based on photosensitizer, light, and oxygen dynamics. | Predictive dosimetric tool for treatment outcome. | spiedigitallibrary.org |

| Chemical Probes (e.g., DPBF, SOSG) | Reaction of a specific chemical with ¹O₂ leads to a measurable change (e.g., absorption decrease, fluorescence increase). | Widely used for in-vitro quantification. SOSG can be used in cellular systems. | rsc.orgnih.gov |

| Direct Detection (Phosphorescence) | Measurement of the characteristic near-infrared emission from ¹O₂ at ~1270 nm. | Direct and unambiguous detection; allows for quantum yield (ΦΔ) determination. | rsc.org |

| Photoproduct Fluorescence | Monitoring the fluorescence of a BPD photoproduct formed during irradiation. | Potential for in-vivo dosimetry by tracking photosensitizer degradation. | nih.gov |

Photodegradation and Photoproduct Formation

Characterization of Photoproducts (e.g., Hydroxyaldehyde Photoproducts)

Research has focused on identifying the byproducts of BPD's light-induced degradation. The primary photoproducts are formed through reactions with oxygen, particularly the singlet oxygen that BPD itself generates.

Hydroxyaldehyde Photoproduct : Spectroscopic studies have provided strong evidence for the formation of a significant photoproduct when BPD is irradiated in the presence of oxygen and is bound to a protein carrier like fetal calf serum. nih.gov After irradiation, changes in the fluorescence excitation spectra and the appearance of a new fluorescence emission band at 650 nm indicate the creation of a new molecular species. nih.gov The spectroscopy of this product is consistent with a hydroxyaldehyde derivative. nih.gov This is believed to result from the reaction of singlet oxygen with the vinyl group on ring B of the porphyrin macrocycle in a cycloaddition reaction. nih.govnih.gov

Side-Chain Fragmentation : A separate pathway of photodegradation involves the fragmentation and loss of the molecule's side chains. Using laser-interfaced mass spectrometry, studies have shown that gas-phase BPD photodegrades via the loss of its carboxyl and ester side-chain functional groups. nih.govnih.gov These fragmentation channels provide insight into the molecule's points of instability when photoactivated. nih.gov

| Photoproduct Type | Proposed Formation Mechanism | Method of Identification | Reference |

|---|---|---|---|

| Hydroxyaldehyde derivative | Cycloaddition of singlet oxygen with the ring B vinyl group. | Fluorescence and Absorption Spectroscopy | nih.govnih.gov |

| Fragments from side-chain loss | Photofragmentation leading to loss of carboxyl and ester groups. | Laser-interfaced Mass Spectrometry | nih.govnih.gov |

Factors Influencing Photostability

The rate and extent of this compound's photodegradation are not intrinsic properties alone but are heavily influenced by the molecule's immediate microenvironment and structure.

Oxygen Availability : The presence of molecular oxygen is a critical factor, as the main photodegradation pathway involves the formation of an oxygenated photoproduct. nih.gov Photoproduct formation has been observed specifically in oxygenated solutions. nih.gov

Surrounding Medium : The environment in which BPD is located significantly affects its photostability. Photodegradation (and subsequent photoproduct formation) was readily observed when BPD was bound to proteins in fetal calf serum (FCS). nih.gov Furthermore, photobleaching has been shown to occur in organic solvents like acetonitrile, a notable finding as photoactivity was previously thought to be limited in homogenous solvent conditions. nih.gov This highlights the crucial role of the solvent and binding to other molecules in mediating photostability.

| Factor | Influence on Photostability | Observations | Reference |

|---|---|---|---|

| Oxygen | Decreases photostability | Essential for the formation of the primary hydroxyaldehyde photoproduct. | nih.gov |

| Surrounding Medium (Solvent/Binding) | Modulates photostability | Photodegradation is observed when bound to serum proteins (FCS) and in organic solvents (acetonitrile). | nih.govnih.gov |

| Molecular Structure (e.g., lipophilicity) | Affects interaction and potency | Structural analogues show different photosensitizing potency depending on the biological test system, related to cellular uptake. | nih.gov |

Cellular and Subcellular Interactions of Benzoporphyrin D in Research Models

Cellular Uptake and Intracellular Localization Kinetics

The effectiveness of Benzoporphyrin D and its derivatives, such as Verteporfin (BPD-MA), in cellular environments is highly dependent on how the compound is taken up by cells and where it localizes within them. Research using various in vitro 3D tumor models has focused on quantifying the uptake, localization, and subsequent photobleaching of BPD to optimize treatment parameters. nih.govnih.gov Studies have demonstrated that the cytotoxic response in cancer cell lines, such as AsPC-1 and PANC-1, is directly dependent on the duration of BPD uptake. nih.gov For instance, increasing the uptake time from 1.5 hours to 4 hours can significantly enhance cell killing at certain light doses. nih.gov The kinetics of uptake often show a plateau, with concentrations peaking around 4-5 hours post-incubation. nih.gov

| Cell Line | Uptake Time | Observation | Reference |

|---|---|---|---|

| AsPC-1 | 1.5 hours vs. 4 hours | Marked enhancement in cell killing with increased uptake time at lower light doses (e.g., 5 J/cm²). | nih.gov |

| PANC-1 | 1.5 hours vs. 4 hours | Increased cell killing with longer uptake time across all tested light doses. | nih.gov |

| General | ~4-5 hours | Uptake curves begin to plateau, indicating saturation. | nih.gov |

Several physicochemical and biological factors govern the internalization of this compound into cells. The primary mechanism of entry for many porphyrin-based photosensitizers is influenced by their physicochemical properties. cellsignal.com Compounds with fewer charged side groups can penetrate cellular membranes via passive diffusion, while more hydrophilic versions are typically taken up through endocytosis. cellsignal.com

Key factors that influence the cellular internalization of compounds like this compound include:

Physicochemical Properties : Lipophilicity, surface charge, and molecular size are critical determinants of how the molecule interacts with the cell membrane. libretexts.org

Cell Line Specificity : Different tumor cell lines exhibit varying sensitivities and uptake capacities for BPD-MA, indicating that cellular-level responses are highly context-dependent. nih.gov

Drug Aggregation State : The aggregation state of porphyrin-like molecules in aqueous media is a crucial factor. Monomeric forms of these compounds are believed to be the active fraction, leading to different localization patterns compared to aggregated forms.

Once inside the cell, this compound derivatives distribute among various organelles, a critical factor for their mechanism of action. The primary sites of accumulation are often membranes, including the plasma membrane, mitochondria, and lysosomes. lumenlearning.com This localization is not static and can be influenced by the compound's structure and its aggregation state.

Studies with related porphyrin compounds have shown that structural modifications can direct the molecule to specific organelles. For example, the addition of guanidinium (B1211019) groups to a porphyrin core enhances its accumulation in mitochondria and the endoplasmic reticulum. lumenlearning.com In contrast, a biguanidine-porphyrin conjugate was found to localize mainly in cell membranes, lysosomes, and mitochondria. lumenlearning.com

The aggregation state also plays a significant role in determining the site of accumulation. Research on similar photosensitizers has revealed that monomeric forms tend to localize in mitochondria, which is often associated with higher photodynamic sensitivity. Aggregated forms, however, are more likely to be directed to lysosomes, where they may be rendered less active.

Molecular and Cellular Mechanisms of Action (Photodynamic and Non-Photodynamic)

This compound, primarily known as Verteporfin, exerts its biological effects through both light-activated (photodynamic) and light-independent mechanisms. While its clinical use is centered on photodynamic therapy where it generates reactive oxygen species upon light activation, it also possesses significant biological activity in the absence of light. cellsignal.comfrontiersin.org

A key light-independent function of this compound (Verteporfin) is the inhibition of autophagy. frontiersin.orgfrontiersin.org Autophagy is a cellular recycling process that can act as a survival mechanism for cancer cells under stress. Verteporfin inhibits the formation of autophagosomes without the need for photoactivation. frontiersin.orgfrontiersin.org This action is not due to an inhibition of the initial signaling for autophagy but rather appears to block the sequestration of cytoplasmic materials into autophagosomes. frontiersin.org Research has shown that Verteporfin can disrupt the autophagic process by causing the cross-linkage of the p62 protein and by altering the pH of lysosomes, which interferes with autophagic flux. frontiersin.org

| Ion Channel/Current | Effect of Verteporfin (Light-Independent) | Effect with Light Illumination | Reference |

|---|---|---|---|

| Ca²⁺-activated K⁺ currents (IK(Ca)) | Increased amplitude (EC₅₀ value of 2.4 μM) | Further increased probability of channel openings | nih.gov |

| Large-conductance Ca²⁺-activated K⁺ (BKCa) channels | Enhanced activity | Further raised probability of channel openings | nih.govfrontiersin.org |

| L-type Ca²⁺ current | Decreased peak amplitude and slowed inactivation | Not specified | nih.gov |

| Voltage-gated Na⁺ current | No modification | Not specified | nih.gov |

| Non-selective Cation Current (INS) | No initial effect | Progressive induction of an inward current | frontiersin.org |

This compound can be utilized in targeted therapies directed at specific cell surface receptors, most notably the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a key receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of many cancers. nih.gov To enhance tumor specificity, Benzoporphyrin derivative monoacid A (BPD) has been incorporated into liposomes that are conjugated to Cetuximab, a monoclonal antibody that targets EGFR. nih.gov This approach physically links the photosensitizer to the receptor, concentrating its photodynamic effect on cancer cells that overexpress EGFR. nih.govnih.gov

The interaction between different receptor tyrosine kinases like EGFR and EphA2 is also an area of investigation. Studies have shown that these receptors can form heteromultimers, and this interaction can be stimulated by the presence of the EGF ligand. nih.gov The formation of these receptor complexes is also influenced by the lipid composition of the plasma membrane, particularly the levels of phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov While not a direct interaction of this compound itself, understanding the regulation of its target receptor complexes is crucial for optimizing targeted therapeutic strategies.

Activation of Intracellular Signaling Pathways

The maintenance of calcium (Ca2+) homeostasis is crucial for a multitude of cellular functions, and its disruption can trigger various signaling cascades. nih.gov In the context of cellular stress, perturbations in calcium levels are a key signaling event. While direct studies extensively detailing the specific mechanisms of this compound on calcium homeostasis are not prevalent in the provided research, the broader understanding of photodynamic therapy (PDT) suggests that the oxidative stress induced by photosensitizers like this compound can lead to fluctuations in intracellular calcium concentrations. This is often a consequence of damage to cellular membranes, including the endoplasmic reticulum and mitochondria, which are primary sites of calcium storage and regulation. nih.gov The release of stored calcium into the cytosol acts as a secondary messenger, activating a range of downstream enzymes and transcription factors that can influence cell fate.

The cell cycle is a tightly regulated process controlled by a family of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which in turn phosphorylate and regulate the activity of other key proteins like the retinoblastoma protein (pRB). youtube.comnih.gov The pRB protein, in its hypophosphorylated state, acts as a tumor suppressor by binding to the E2F family of transcription factors, thereby preventing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. nih.govyoutube.com

When cells are stimulated to divide, cyclin D levels rise and form complexes with CDK4 or CDK6. youtube.com This complex then phosphorylates pRB, causing it to release E2F and allowing the cell cycle to proceed. youtube.comyoutube.com Subsequent phosphorylation by cyclin E-CDK2 complexes further inactivates pRB. youtube.com Research into the effects of this compound-mediated PDT has shown that this treatment can interfere with these regulatory pathways. The oxidative stress and cellular damage caused by PDT can lead to the activation of cell cycle checkpoints, potentially halting cell proliferation. While the direct phosphorylation or dephosphorylation of specific cyclins and CDKs by this compound itself is not the mechanism, the cellular stress it induces can trigger signaling cascades that impact the activity of these regulatory proteins, often leading to cell cycle arrest as a prelude to apoptosis.

Cellular Responses to Oxidative Stress and Defense Mechanisms

The therapeutic action of this compound in photodynamic therapy is fundamentally based on the generation of reactive oxygen species (ROS), which induces a state of oxidative stress. nih.govnih.gov Cells possess intricate defense mechanisms to counteract oxidative damage. These defenses include both enzymatic and non-enzymatic antioxidants. mdpi.com Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which then decomposes hydrogen peroxide into water and oxygen. mdpi.com

In response to the oxidative insult from this compound-PDT, research has shown a marked cellular stress response. Studies in murine tumor cells have demonstrated that following PDT with this compound, there is an induction of a range of stress proteins, which are analogous to heat-shock proteins. nih.gov This induction was observed both in cultured tumor cells and in cells from treated solid tumors, indicating a conserved response to the photo-oxidative damage. nih.gov This stress response is a fundamental defense mechanism as the cell attempts to manage and repair the damage caused by ROS. However, when the level of oxidative damage exceeds the cell's antioxidant capacity, signaling pathways leading to cell death are initiated. nih.gov

Mechanisms of Cell Death in Preclinical Models

The ultimate goal of this compound-mediated photodynamic therapy in preclinical cancer models is the eradication of malignant cells, which is achieved through the induction of various forms of cell death. The primary mechanisms observed are apoptosis and necrosis, often occurring concurrently within the treated tumor tissue.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a highly regulated process that is critical for eliminating damaged cells without inducing an inflammatory response. youtube.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. youtube.comnih.gov Both pathways converge on the activation of a cascade of proteases called caspases. youtube.com

The intrinsic pathway is often triggered by cellular stress, such as the oxidative damage caused by this compound-PDT. nih.gov This stress can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govnih.gov Cytochrome c then binds to the apoptotic protease-activating factor-1 (APAF-1), forming the apoptosome, which in turn activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell dismantling. nih.gov While the broader class of benzopyran compounds has been shown to induce caspase-mediated apoptosis, the specific details of the apoptotic pathways activated by this compound can vary depending on the cell type and treatment conditions. nih.govresearchgate.net

| Research Finding | Cell Model | Outcome | Citation |

| Induction of stress proteins following PDT with this compound. | Murine tumor cells (in vitro and in vivo) | Pattern of protein expression indicative of oxidative stress was similar in both models. | nih.gov |

| Inhibition of cell growth by this compound-PDT. | Canine and human glioma cell lines (in vitro) | 50% growth inhibition was achieved. | nih.gov |

| Induction of caspase-mediated apoptosis by benzopyran compounds. | Cancer cell lines | Disruption of the sphingomyelin (B164518) cycle was associated with apoptosis. | nih.gov |

Necrotic Cell Death Mechanisms

Necrosis is a form of cell death that is morphologically characterized by cell swelling and rupture of the plasma membrane, leading to the release of intracellular contents and subsequent inflammation. nih.gov While historically considered an unregulated process, it is now understood that certain forms of necrosis, such as necroptosis, are programmed and regulated. youtube.com In the context of this compound-PDT, necrotic cell death is a significant contributor to tumor destruction. Research has demonstrated that the photodynamic action of this compound can lead to skin necrosis, and importantly, this response was found to be more dependent on the concentration of the drug in the plasma rather than in the tissue itself. nih.gov This suggests that vascular damage and subsequent ischemia play a crucial role in the necrotic death of the treated tissue. The acute and intense oxidative stress generated by PDT can overwhelm cellular repair and apoptotic mechanisms, leading directly to a loss of membrane integrity and necrotic cell death.

| Research Finding | Preclinical Model | Key Observation | Citation |

| Skin necrosis induced by this compound-PDT. | Normal skin model | The degree of necrosis correlated with the plasma concentration of this compound. | nih.gov |

| Induction of two different types of cell death (apoptosis and necrosis). | Cellular models with TNF stimulation | Demonstrated that both apoptotic and necrotic cell death can be induced in the same cellular context. | youtube.com |

Autophagic Cell Death Modalities

This compound, notably recognized as Verteporfin, has been identified as an inhibitor of autophagy independent of its photosensitizing properties. nih.gov Research indicates that in the absence of light activation, Verteporfin can impede the autophagic process. nih.gov This inhibition is not related to its photodynamic actions but rather a distinct molecular interaction. nih.gov

Studies have shown that Verteporfin inhibits the degradation process within the autophagic pathway and prevents the sequestration of cytoplasmic components into autophagosomes. nih.gov While many investigations into the cellular effects of this compound are in the context of photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, its ability to modulate autophagy occurs without photo-stimulation. nih.govnih.gov In the context of PDT, the induction of autophagy can act as a pro-survival mechanism in some cancer cells, and its inhibition can enhance the cytotoxic effects of the therapy. nih.gov However, the intrinsic ability of this compound to inhibit autophagy suggests a more complex role in cellular processes beyond its function as a photosensitizer.

The mechanism involves the inhibition of autophagosome formation and maturation. While the precise targets are a subject of ongoing research, it is understood that this compound interferes with the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes, which is essential for the degradation of cellular waste. This disruption of the autophagic flux can lead to an accumulation of autophagosomes within the cell.

Interactions of this compound with Biological Components

Binding to Serum Proteins and Implications for Distribution

In the bloodstream, this compound readily binds to serum proteins, a critical factor influencing its transport, biodistribution, and ultimately, its therapeutic efficacy. The primary carriers for this compound in human plasma are lipoproteins, with a significant proportion associating with high-density lipoprotein (HDL). nih.govdocksci.com Studies have also demonstrated binding to low-density lipoprotein (LDL) and albumin. docksci.comresearchgate.net

The binding to these serum proteins has profound implications for the distribution of this compound to various tissues. Research has shown that pre-complexing this compound with either HDL or LDL leads to significantly enhanced accumulation in tumor tissues compared to the administration of the compound in an aqueous solution. nih.gov This lipoprotein-mediated delivery is a key aspect of its preferential localization in neoplastic tissues, which often overexpress lipoprotein receptors. The rapid transfer of Verteporfin from its initial lipid-based formulation to serum lipoproteins facilitates its efficient delivery to cells. researchgate.netualberta.ca

The interaction with serum albumin also plays a role in its pharmacokinetics. The binding affinity of Benzoporphyrin derivative monoacid ring A (BPDMA) to human serum albumin has been quantified, indicating a stable complex formation. nih.govresearchgate.net This protein binding affects the bioavailability of the compound and can influence its clearance from circulation.

| Parameter | Finding | Implication |

| Primary Carrier | High-Density Lipoprotein (HDL) nih.govdocksci.com | Enhanced tumor accumulation nih.gov |

| Secondary Carriers | Low-Density Lipoprotein (LDL), Albumin docksci.comresearchgate.net | Increased tumor deposition nih.gov |

| Formulation Transfer | Rapid transfer from lipid formulation to serum proteins researchgate.netualberta.ca | Facilitates efficient cellular delivery researchgate.net |

Self-Aggregation Behavior in Biological Milieu and Strategies for Monomerization

This compound, due to its hydrophobic nature, exhibits a strong tendency to self-aggregate in aqueous biological environments. This aggregation is a significant hurdle as the monomeric form of the photosensitizer is considered to be the most photoactive and therapeutically effective. Aggregation can lead to a decrease in the quantum yield of singlet oxygen generation, thereby reducing its photodynamic efficiency.

To overcome this challenge and enhance its therapeutic potential, various strategies have been developed to promote the monomeric state of this compound. These approaches primarily involve the use of advanced formulation technologies.

Nanolipid Formulations:

One successful strategy is the incorporation of this compound into nanolipid-based delivery systems. nih.govnih.govresearchgate.net These formulations, such as liposomes and solid lipid nanoparticles, can encapsulate the hydrophobic this compound molecules within their lipidic core, preventing their aggregation in the aqueous bloodstream. researchgate.netacs.org The clinically approved formulation of Verteporfin, Visudyne®, is a liposomal preparation that serves to maintain the monomeric state of the drug until it reaches the target tissue. nih.govnih.gov

Polymeric Micelles:

Another effective approach is the use of polymeric micelles. Pluronic® block copolymers, such as P123, have been shown to effectively encapsulate and monomerize this compound. nih.gov These amphiphilic polymers self-assemble in aqueous solution to form micelles with a hydrophobic core and a hydrophilic shell. This compound partitions into the hydrophobic core, which prevents self-aggregation and enhances its stability and solubility in the biological milieu. nih.govwikipedia.org

| Monomerization Strategy | Description | Key Findings |

| Nanolipid Formulations | Encapsulation of this compound within liposomes or solid lipid nanoparticles. nih.govnih.govresearchgate.net | Prevents aggregation, enhances stability, and facilitates targeted delivery. researchgate.netacs.org |

| Polymeric Micelles (Pluronic® P123) | Incorporation of this compound into the hydrophobic core of self-assembled polymeric micelles. nih.gov | Effectively monomerizes and stabilizes the compound, improving its photodynamic activity. nih.govwikipedia.org |

Advanced Research Applications and Methodologies Involving Benzoporphyrin D

Benzoporphyrin D in Photodynamic Processes Research

This compound (BPD), a second-generation photosensitizer, is the subject of extensive research due to its favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum. This allows for deeper tissue penetration of light, a critical factor in photodynamic therapy (PDT). Research focuses on understanding and optimizing its mechanism of action, exploring new therapeutic paradigms like sonodynamic therapy, and developing targeted delivery strategies.

Fundamental research into the photodynamic effects of this compound monoacid ring A (BPD-MA), also known as Verteporfin, has been conducted across a range of preclinical models. These studies are crucial for elucidating the mechanisms of action, cellular uptake kinetics, and therapeutic potential.

In vitro studies have demonstrated that BPD-MA is readily taken up by various cell types. In one study, treatment of murine P815 mastocytoma cells with BPD-MA and light rapidly induced apoptosis, a form of programmed cell death. documentsdelivered.com Evidence of DNA fragmentation, a hallmark of apoptosis, was observed within three hours of the photodynamic treatment. documentsdelivered.com Further investigations using three-dimensional (3D) in vitro tumor models of pancreatic cancer cell lines (AsPC-1 and PANC-1) have allowed for the quantification of BPD uptake and localization, revealing that uptake tends to plateau around 4-5 hours. mdpi.com Another study demonstrated that various BPD analogues were more cytotoxic to tumor cell lines than the first-generation photosensitizer Photofrin II. documentsdelivered.com

In vivo research has corroborated these findings, showing preferential accumulation of BPD-MA in pathological tissues compared to healthy surrounding tissues. An early study in a DBA/2 mouse model with a rhabdomyosarcoma showed that BPD-MA was effective in causing tumor destruction upon irradiation. documentsdelivered.com The study noted that microvascular damage likely played a significant role in the immediate tumor regression. documentsdelivered.com In a different model, C57/BL6 mice with transplanted B1 melanoma showed maximal tumor accumulation of BPD-MA within 1 to 3 hours post-injection, leading to significant tumor growth delay after light activation. nih.gov Research has also extended beyond oncology, with studies showing that BPD-MA is taken up by atherosclerotic vessels in both in vitro human artery samples and in vivo in a miniswine model, suggesting potential applications in treating atherosclerosis. nih.gov

Table 1: Summary of Selected Preclinical Studies on this compound (BPD) Photodynamic Action

| Model Type | Specific Model | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro | Murine P815 Mastocytoma Cells | BPD-MA plus light induced rapid apoptosis and DNA fragmentation. | documentsdelivered.com |

| In Vitro | 3D Pancreatic Cancer Spheroids (AsPC-1, PANC-1) | Uptake of BPD plateaus around 4-5 hours; allowed for optimization of treatment parameters. | mdpi.com |

| In Vitro | Human Atherosclerotic Arteries | BPD-MA demonstrated concentration-dependent uptake in diseased vascular tissue. | nih.gov |

| In Vivo | Murine M1 Rhabdomyosarcoma | BPD-MA PDT caused tumor destruction, primarily through microvascular damage. | documentsdelivered.com |

| In Vivo | Murine B1 Melanoma | Maximal tumor accumulation occurred 1-3 hours post-injection, leading to significant tumor growth delay after PDT. | nih.gov |

| In Vivo | Miniswine Atherosclerosis Model | BPD-MA showed selective accumulation in atherosclerotic plaque compared to normal artery walls. | nih.gov |

A study using 3D in vitro tumor models systematically assessed different light delivery regimens. mdpi.com It was found that an asymmetric fractionated light delivery schedule, applied after a 4-hour BPD uptake period, was the most effective regimen evaluated, achieving the greatest depth of cytotoxicity within the 3D tumor nodules. mdpi.com The timing between photosensitizer administration and light application is also critical. In an in vivo mouse model, performing PDT 3 hours after BPD-MA injection yielded significant cytotoxicity, whereas the effect was largely diminished at 24 hours, indicating rapid clearance of the photosensitizer from the tumor. documentsdelivered.com This highlights the necessity of tailoring the irradiation time to the specific pharmacokinetic profile of the photosensitizer. documentsdelivered.com

To enhance the specificity of PDT and concentrate the photosensitizer at the target site, researchers have developed photoimmunoconjugates. This strategy, also known as photoimmunotherapy (PIT), involves linking a photosensitizer like BPD to a monoclonal antibody that specifically recognizes and binds to antigens overexpressed on the surface of cancer cells. mdpi.comresearchgate.net